molecular formula C24H18N2O4S B2964877 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877636-83-4

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2964877
CAS No.: 877636-83-4
M. Wt: 430.48
InChI Key: QIFRRWGBSPPJSH-UHFFFAOYSA-N
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Description

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a hybrid molecule combining a pyran-4-one core, a thioether-linked 4-methylpyrimidine moiety, and a biphenyl carboxylate ester. Pyranones are known for their electron-deficient aromatic systems, enabling interactions with biological targets such as enzymes or receptors . The thioether linkage may enhance metabolic stability compared to ethers or amines, while the biphenyl carboxylate ester could influence solubility and binding affinity .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-16-11-12-25-24(26-16)31-15-20-13-21(27)22(14-29-20)30-23(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRRWGBSPPJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a pyranone moiety, and various functional groups. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 382.5 g/mol. The presence of sulfur and nitrogen heteroatoms within its structure categorizes it as a heterocyclic compound. Its complex architecture contributes to its reactivity and potential biological activities.

Structural Features

  • Pyrimidine Ring : Known for various biological activities, including antimicrobial properties.
  • Pyranone Moiety : Associated with antioxidant and anti-inflammatory effects.
  • Thioether Linkage : Suggests potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial activities. For instance, derivatives of pyrimidine have been shown to possess potent antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus . The thioether linkage in our compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

Antitumor Activity

Research has demonstrated that compounds containing pyranone structures can exhibit antitumor activity. The mechanism typically involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For example, studies on related compounds have shown promising results against HeLa cells, suggesting that our compound may similarly influence tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine or pyranone rings can significantly alter pharmacological profiles. For example:

  • Substituents at specific positions can enhance antibacterial activity.
  • Modifications to the carboxylate group may improve solubility and bioavailability.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrimidine derivatives for their antimicrobial properties. The results indicated that compounds with thioether functionalities exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics . This suggests that our compound could be an effective candidate for further development.

Study 2: Anticancer Potential

In another investigation focused on the anticancer properties of pyranone derivatives, it was found that specific analogs induced apoptosis in cancer cell lines through the activation of caspase pathways . This highlights the potential of our compound to serve as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Pyran-4-one vs. Pyrimidinone: The pyran-4-one core in the target compound differs from pyrimidinone derivatives (e.g., ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ). Pyrimidinones exhibit anti-hypertensive and antibacterial activity due to their hydrogen-bonding capacity .
  • Thioether Linkage: The thioether group in the target compound is structurally analogous to intermediates in (e.g., compound 9 with a thio-modified pyrimidine).

Substituent Effects

  • Biphenyl Carboxylate Ester :
    The biphenyl carboxylate ester in the target compound contrasts with simpler aryl esters (e.g., methyl or ethyl carboxylates in and ). The biphenyl system may enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

  • 4-Methylpyrimidin-2-yl Group: This substituent shares similarities with pyrimidine derivatives in (e.g., Example 62’s pyrazolo[3,4-d]pyrimidine).

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